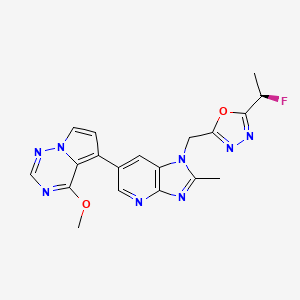
Rogocekib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTX-712 is a first-in-class, orally available, highly potent, and selective small-molecule inhibitor of CDC2-like kinase (CLK). CLK is a key regulator of RNA splicing, a process critical for driving cell growth. CTX-712 has demonstrated potent inhibition of proliferation in various human tumor cell lines in vitro and robust antitumor activity in vivo in multiple xenograft models .
Preparation Methods
The specific synthetic routes and reaction conditions for CTX-712 are not publicly detailed in the available literature. it is known that the compound is developed by Chordia Therapeutics Inc., a company specializing in small-molecule anticancer drugs . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
CTX-712 primarily undergoes inhibition reactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It inhibits the phosphorylation of serine/arginine-rich (SR) proteins by CLK kinase, leading to the accumulation of aberrant RNA and inducing skipped exon-type splicing abnormalities . This inhibition results in significant antitumor activity .
Scientific Research Applications
CTX-712 has several scientific research applications, particularly in the field of oncology. It has shown potent anti-proliferative activity in vitro and in vivo models derived from hematologic malignancies and solid tumors . The compound is being investigated in phase I clinical trials for its efficacy and safety in patients with advanced, relapsed, or refractory malignant tumors . Additionally, CTX-712 targets myeloid neoplasms with SRSF2 mutations, making it a promising candidate for treating specific genetic aberrations in cancers .
Mechanism of Action
CTX-712 exerts its effects by inhibiting CDC2-like kinase (CLK), which is responsible for phosphorylating SR proteins involved in RNA splicing . By inhibiting CLK, CTX-712 induces the accumulation of aberrant RNA, primarily through skipped exon-type splicing abnormalities . This RNA deregulation stress leads to cancer cell death and tumor growth inhibition . The molecular targets include various SR proteins such as SRSF2, SRSF3, SRSF4, and SRSF6 .
Comparison with Similar Compounds
CTX-712 is unique due to its high selectivity and potency as a CLK inhibitor. Similar compounds targeting RNA splicing factors include other CLK inhibitors and splicing modulators. CTX-712 stands out for its first-in-class status and its demonstrated efficacy in preclinical and clinical studies . Other similar compounds include inhibitors targeting SF3B1, U2AF1, and ZRSR2, which are also involved in RNA splicing but may not have the same level of selectivity and potency as CTX-712 .
Properties
CAS No. |
2144751-78-8 |
|---|---|
Molecular Formula |
C19H17FN8O2 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(1R)-1-fluoroethyl]-5-[[6-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl)-2-methylimidazo[4,5-b]pyridin-1-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
OENNTZBJPRRGFL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=NC2=C(N1CC3=NN=C(O3)[C@@H](C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |
Canonical SMILES |
CC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B10831911.png)
![4-fluoro-7-methyl-N-[(1R,3S)-3-[(3S)-3-[methyl(methylsulfonyl)amino]pyrrolidin-1-yl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B10831913.png)
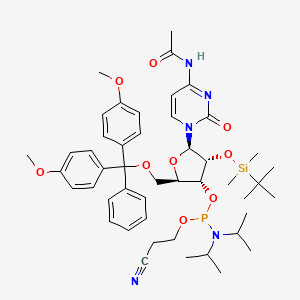
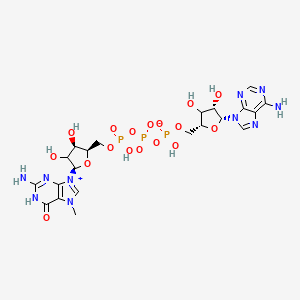

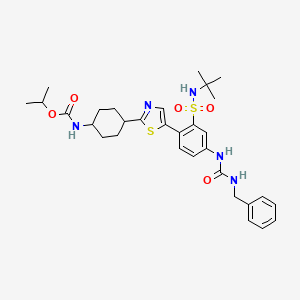
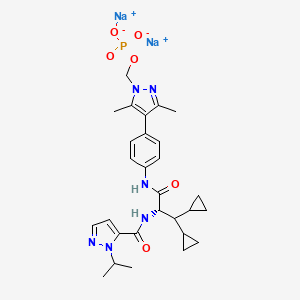

![(2S)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B10831956.png)
![(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B10831968.png)
![5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831977.png)
![4-[2-[8-[(4-Fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B10831979.png)

![[(6E,10Z)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831989.png)
